5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde
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Overview
Description
5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C15H13BrO2 and a molecular weight of 305.17 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound features a bromine atom and a benzaldehyde group, making it a versatile intermediate in organic synthesis.
Scientific Research Applications
5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde is widely used in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
It is known that the compound is used for proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.
Mode of Action
The presence of two halogens (bromine and chlorine) on the benzene ring could potentially affect its reactivity. Additionally, the methoxy group (OCH3) on the benzyl ring might influence solubility and electronic properties.
Biochemical Pathways
The compound’s structure suggests it may participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
The compound’s molecular weight is 30517 , which may influence its bioavailability.
Result of Action
The compound’s reactivity and solubility, influenced by its halogens and methoxy group, likely play a role in its interactions with cellular targets.
Preparation Methods
The synthesis of 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Comparison with Similar Compounds
Similar compounds to 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde include:
2-Bromo-5-methoxybenzaldehyde: This compound has a methoxy group instead of the 4-methylbenzyl group, leading to different reactivity and applications.
4-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde:
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
5-bromo-2-[(4-methylphenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-11-2-4-12(5-3-11)10-18-15-7-6-14(16)8-13(15)9-17/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRFEPQHOCGTPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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